Product packaging for Dimethylsulfamoyl fluoride(Cat. No.:CAS No. 354-44-9)

Dimethylsulfamoyl fluoride

Cat. No.: B1616867
CAS No.: 354-44-9
M. Wt: 127.14 g/mol
InChI Key: NNOYMOQFZUUTHQ-UHFFFAOYSA-N
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Description

Significance of Dimethylsulfamoyl Fluoride (B91410) in Advanced Chemical Disciplines

The utility of dimethylsulfamoyl fluoride extends across several advanced scientific domains, most notably in electrochemistry and organic synthesis.

In the field of electrochemistry , DMSF has emerged as a promising solvent and electrolyte additive for high-voltage rechargeable batteries. Research has shown that DMSF can significantly enhance the performance of lithium-metal batteries (LMBs) and potassium-ion batteries (KIBs). smolecule.comrsc.org When used as a solvent in a "full fluorosulfonyl" (FFS) electrolyte for LMBs, it enables a highly reversible lithium metal anode with an initial coulombic efficiency (CE) of approximately 91%, which rapidly increases to nearly 99% within ten cycles. rsc.org This performance is attributed to its high anodic stability and its ability to form a robust solid-electrolyte interphase (SEI) that is rich in lithium fluoride (LiF). rsc.orgacs.org

In KIBs, the addition of DMSF to electrolytes has been demonstrated to improve cycling performance, enhance charge/discharge coulombic efficiency, and reduce cell polarization. rsc.orgresearchgate.net Studies have shown that full cells with a DMSF additive retained 68% of their capacity after 500 cycles, a significant improvement over the 37% retention in additive-free cells. rsc.org

Table 2: Performance Enhancements with this compound in Batteries

Battery Type Metric Improvement with DMSF
Lithium-Metal Battery (LMB) Initial Coulombic Efficiency ~91%
Lithium-Metal Battery (LMB) Average Coulombic Efficiency Outperforms standard FEC-based electrolytes
Potassium-Ion Battery (KIB) Capacity Retention (500 cycles) 68% (vs. 37% without additive)
Potassium-Ion Battery (KIB) Full Cell with DMSF + KFSA 85% capacity retention after 500 cycles

Data compiled from studies published by the Royal Society of Chemistry and others. rsc.orgrsc.org

In organic synthesis , this compound is recognized as a versatile intermediate and reagent. ontosight.ailookchem.com It serves as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept that has been likened to "click chemistry" for its reliability and modularity in creating functional molecules. rsc.orgacs.org The compound is also employed as a fluorinating agent, adept at introducing fluorine atoms into organic molecules to modify their chemical and biological properties, a crucial process in the synthesis of specialized pharmaceuticals and agrochemicals. ontosight.ailookchem.com

Historical Context of Sulfamoyl Fluorides in Synthesis and Materials Science

The story of this compound is part of the broader history of organic sulfur(VI) fluorides. The first significant attention on these compounds, particularly sulfonyl fluorides, dates back to the 1920s and 1930s when they were investigated for applications as dyes and pesticides. theballlab.com These early studies established key characteristics of the SO₂F moiety: it is hydrolytically stable and resistant to common reduction and oxidation chemistry. theballlab.com

Despite these unique properties, interest in sulfur(VI) fluorides diminished for several decades, with a brief resurgence in the 1960s when they were explored as protease inhibitors and chemical probes. theballlab.com

A major turning point occurred in 2014, when the research of K. Barry Sharpless and colleagues reinvigorated the field by introducing Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" platform. theballlab.comthieme-connect.com This development showcased the S-F bond as a stable yet highly reactive hub for reliably connecting molecules. oup.com The SuFEx methodology has since been widely applied in nearly all areas of modern chemistry, from drug discovery and chemical biology to materials science. acs.orgoup.comthieme-connect.com

This renaissance in sulfur(VI) fluoride chemistry provided the context for the expanded use of sulfamoyl fluorides like DMSF. The synthesis of these compounds can be achieved through established methods, such as treating secondary amines with sulfuryl fluoride (SO₂F₂), or through more modern techniques. oup.comwikipedia.org The application of SuFEx chemistry has also enabled the synthesis of novel polymers, such as polysulfamides, which exhibit high thermal stability and the potential for chemical recycling, highlighting the role of sulfamoyl fluorides in the development of advanced materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FNO2S B1616867 Dimethylsulfamoyl fluoride CAS No. 354-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYMOQFZUUTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188878
Record name Sulfamoyl fluoride, N,N-dimethyl-
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

354-44-9
Record name Sulfamoyl fluoride, N,N-dimethyl-
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Record name Sulfamoyl fluoride, N,N-dimethyl-
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Record name N,N-dimethylsulfamoyl fluoride
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Advanced Synthetic Methodologies for Dimethylsulfamoyl Fluoride and Its Derivatives

Established Synthetic Pathways for N,N-Dimethylsulfamoyl Fluoride (B91410)

Traditional methods for synthesizing N,N-dimethylsulfamoyl fluoride have relied on several core chemical reactions. These pathways are well-documented and form the foundation of sulfamoyl fluoride chemistry.

Secondary Amine Reactions with Sulfuryl Fluoride

The direct reaction of a secondary amine, such as dimethylamine (B145610), with sulfuryl fluoride (SO₂F₂) represents a straightforward approach to forming the N-S bond and introducing the fluorine atom in a single step. Sulfuryl fluoride has recently gained significant interest as a versatile reagent in organic synthesis. researchgate.netorganic-chemistry.org The reaction involves bubbling SO₂F₂ gas through a solution containing the amine. researchgate.netorganic-chemistry.orgnih.gov

However, this method can present challenges in terms of product purity. For instance, the reaction of dimethylamine hydrochloride with gaseous sulfuryl fluoride has been reported to yield a mixture of products, which are difficult to separate from the desired N,N-dimethylsulfamoyl fluoride. americanelements.com These separation difficulties can render the process uneconomical for commercial-scale production. americanelements.com

Fluoride Ion Source Reactions with Sulfamoyl Chlorides

The most common and classical strategy for synthesizing sulfamoyl fluorides involves a halogen exchange reaction, specifically the conversion of a more readily available sulfamoyl chloride to its corresponding fluoride. justia.com This nucleophilic substitution is typically achieved by treating N,N-dimethylsulfamoyl chloride with an inorganic fluoride salt.

A variety of fluoride ion sources can be employed for this transformation. Early methods utilized salts such as potassium, sodium, or ammonium (B1175870) fluoride. google.com To enhance the efficacy of the fluoride source, particularly the often-low nucleophilicity of potassium fluoride (KF), additives like 18-crown-6 (B118740) have been used to increase the basicity and solubility of the fluoride ion. google.com While this approach can give quantitative yields for aryl sulfonyl fluorides, alkyl derivatives may be prone to undesired side reactions. google.com Potassium bifluoride (KHF₂) has also been used as an effective fluoride source. google.comresearchgate.net

Fluoride SourceAdditive/ConditionsSubstrateOutcomeReference
Potassium Fluoride (KF)18-crown-6Aryl Sulfonyl ChloridesOften quantitative yields google.com
Potassium Fluoride (KF)ElectrochemicalThiols/DisulfidesMild, environmentally benign justia.com
Potassium Bifluoride (KHF₂)Biphasic reactionSulfonyl ChloridesMitigates side reactions google.com
Tetrabutylammonium fluoride (TBAF)(t-BuOH)₄ complexIn situ generated Sulfonyl ChloridesCl⁻/F⁻ exchange google.com

Hofmann Rearrangement Approaches to N-Sulfamoyl Fluorides

The Hofmann rearrangement, a well-known reaction that converts primary amides into amines, has been adapted for the synthesis of N-sulfamoyl fluorides. This approach, however, has been primarily demonstrated for the synthesis of N-arylsulfamoyl fluorides from primary arenesulfonamides and does not directly produce N,N-dialkyl derivatives like dimethylsulfamoyl fluoride.

The reaction is induced by a hypervalent bromine reagent, p-trifluoromethylphenyl(difluoro)-λ³-bromane, which facilitates the rearrangement of arenesulfonamides at room temperature. The proposed mechanism involves a 1,2-migration of the aryl group from the sulfur atom to an electron-deficient nitrogen center. This method is effective for arenesulfonamides bearing both electron-donating and electron-withdrawing substituents.

Arenesulfonamide SubstituentReagentYield of N-Arylsulfamoyl FluorideReference
p-MeOp-CF₃C₆H₄BrF₂Good to Excellent
o-Mep-CF₃C₆H₄BrF₂High Yield
p-Fp-CF₃C₆H₄BrF₂Good to Excellent
p-Clp-CF₃C₆H₄BrF₂Good to Excellent
p-CF₃p-CF₃C₆H₄BrF₂Good to Excellent

Novel and Emerging Synthetic Strategies for this compound Production

Recent advancements have focused on developing more efficient, safer, and scalable methods for the synthesis of sulfamoyl fluorides, addressing the limitations of established pathways.

Bismuth Trifluoride-Mediated Fluorination of Sulfamoyl Non-Fluorohalides

A novel and highly efficient method for producing N,N-branched sulfamoyl fluorides involves the use of bismuth trifluoride (BiF₃) as the fluorinating agent. This strategy facilitates the conversion of N,N-branched sulfamoyl non-fluorohalides, such as N,N-dimethylsulfamoyl chloride, into the corresponding fluoride derivative.

The reaction involves heating the sulfamoyl chloride with bismuth trifluoride. The process is robust and applicable to various N,N-dialkyl sulfamoyl chlorides. The byproduct of the reaction, bismuth trichloride (B1173362) (BiCl₃), can potentially be recovered and converted back to BiF₃, adding to the method's efficiency.

A key advantage of the bismuth trifluoride-mediated methodology is that it is a non-aqueous process. This eliminates complications associated with water, such as hydrolysis of the starting material or product. The reaction conditions lead to a high purity product that can be isolated in quantitative or near-quantitative yields by distillation at reduced pressure. This circumvents the difficult separation procedures required in some established methods, making it a highly attractive and economical process for producing high-purity N,N-dimethylsulfamoyl fluoride on a commercial scale.

ReactantReagentConditionsProductYieldReference
N,N-Dimethylsulfamoyl chlorideBiF₃Heat to 100-110 °C for 15 hrsN,N-Dimethylsulfamoyl fluorideHigh
N,N-Diethylsulfamoyl chlorideBiF₃Heat to 100-110 °C for 15 hrsN,N-Diethylsulfamoyl fluoride>93%
N-Methyl-N-ethylsulfamoyl chlorideBiF₃Heat to 110 °C for 15 hrsN-Methyl-N-ethylsulfamoyl fluoride>94%
Regeneration and Recycling of Bismuth Byproducts

Bismuth compounds have emerged as effective catalysts in organic synthesis due to their low cost, low toxicity, and stability in air and moisture. researchgate.netresearchgate.net In reactions where bismuth is used, the regeneration and recycling of its byproducts are critical for developing sustainable and economically viable processes. Bismuth can participate in various redox cycles, such as Bi(III)/Bi(V) and Bi(I)/Bi(III), enabling its use in catalytic amounts. nih.govacs.org

For instance, in oxidative reactions catalyzed by bismuth, a Bi(III) species can be oxidized to a Bi(V) species, which then participates in the main reaction before being reduced back to Bi(III), completing the catalytic cycle. acs.org The regeneration of the active catalyst from the byproduct is a key step. In some processes, triphenylbismuth (B1683265) (Ph₃Bi) is formed as a byproduct, which can be reoxidized to the active Bi(V) species using an oxidant like N-Bromosuccinimide (NBS), allowing the catalytic cycle to continue. nih.govacs.org

Methodologies for recovering bismuth from waste streams, such as those from bismuth telluride materials, involve processes like oxidative leaching, precipitation, and hydrolysis. acs.org These hydrometallurgical techniques can be adapted to recover bismuth catalysts from reaction mixtures, ensuring the circular use of this valuable main group metal. acs.org The ability to recycle the bismuth catalyst is a significant advantage, aligning with the principles of green chemistry. researchgate.net

Anhydrous Hydrogen Fluoride-Based Synthesis for Scalability

A significant challenge in the production of this compound (DMSF) is the development of a cost-effective method suitable for commercial scale. google.com Traditional methods, such as the reaction of dimethylamine hydrochloride with sulfuryl fluoride, often result in product mixtures that are difficult to separate, rendering the process uneconomical for large-scale production. google.com

A scalable approach involves the use of anhydrous hydrogen fluoride (HF) as both a reagent and a solvent in the fluorination of N,N-dimethylsulfamoyl chloride (DMSCl). google.com This method is designed to produce high-purity DMSF and its derivatives. According to Le Châtelier's principle, the selective removal of the hydrogen chloride (HCl) byproduct drives the reaction equilibrium toward the formation of the desired sulfamoyl fluoride product. google.com

This process can be adapted for continuous operation using a continuous stirred-tank reactor (CSTR), which is advantageous for industrial production. In a CSTR setup, the continuous removal of HCl gas and the reflux of HF can be managed efficiently. google.com

Optimization of Reaction Conditions and Catalyst Utilization

Optimizing reaction conditions is crucial for maximizing yield and purity in the anhydrous HF-based synthesis. Key parameters to control include temperature, pressure, and reagent feed rate. google.comscielo.brresearchgate.net The reaction progress can be monitored by observing the boiling point of the reaction mixture; as the lower-boiling HF is consumed, the boiling point of the mixture increases. google.com

A constant reaction temperature can be maintained by carefully controlling the feed rate of HF. A decrease in the required feed rate to maintain the temperature indicates that the reaction is nearing completion. google.com The reaction is considered complete when the feed rate drops to zero at the desired reaction temperature. google.com This level of control allows for efficient and safe operation on a large scale.

Table 1: Key Parameters for Optimization of Anhydrous HF-Based Synthesis
ParameterMethod of Control/MonitoringSignificance
TemperatureControlled by the feed rate of anhydrous HF.Maintains optimal reaction rate and prevents unwanted side reactions.
Reaction ProgressMonitored by the boiling point of the reaction mixture.Allows for determination of reaction completion. An increasing boiling point indicates consumption of HF.
Byproduct RemovalContinuous removal of gaseous HCl.Shifts the reaction equilibrium to favor product formation, increasing yield.
Selective Removal of Byproducts in Anhydrous Environments

The selective removal of byproducts is a critical step in the anhydrous HF synthesis of DMSF. The primary byproduct, hydrogen chloride (HCl), is a gas at room temperature with a boiling point of -85°C. google.com This property allows for its selective removal from the reaction mixture, which drives the synthesis toward the product side. google.com

In an industrial setting, various techniques can be employed for the purification of anhydrous HF and the removal of gaseous byproducts. Fractional distillation is a common method used to remove impurities like fluorosulfonic acid, silicon tetrafluoride, and sulfur dioxide from anhydrous HF. epo.org Similar principles can be applied to separate the gaseous HCl byproduct from the reaction vessel, either in a batch or continuous process. google.com Specialized adsorbents or scavengers, such as activated alumina, are also used in industrial processes to remove fluoride impurities from product streams, a concept that can be adapted for byproduct removal. evonik.com The efficient removal of HCl is essential for achieving high conversion rates and high-purity this compound. google.com

Photocatalyzed Synthetic Approaches to Sulfamoyl Derivatives

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering novel pathways for the formation of complex molecules under mild conditions. nih.govnih.gov This approach has been successfully applied to the synthesis of sulfamoyl derivatives through the generation of sulfamoyl radicals. chemrxiv.orgresearchgate.net

In one method, sulfamoyl radicals are generated from sulfur dioxide (or a solid surrogate like DABSO) and N-aminopyridinium salts in the presence of a photoredox catalyst. chemrxiv.orgresearchgate.net These radicals are then trapped by electron-rich olefins in a three-component reaction to afford various sulfonamides in moderate to good yields. chemrxiv.org This strategy represents a conceptually new way to assemble the sulfonamide functionality. chemrxiv.orgresearchgate.net

Another photocatalytic method involves the use of sulfamoyl chlorides as radical precursors. Under blue-light activation and in the presence of a metal-free photocatalyst like Eosin Y, electron-deficient alkenes undergo a net hydrosulfamoylation. nih.gov This protocol is noted for its scalability, broad functional group tolerance, and simple setup and purification, making it a practical and cost-effective methodology. nih.gov

Table 2: Comparison of Photocatalyzed Synthetic Approaches
ApproachRadical PrecursorsKey ReagentsSubstrate ScopeAdvantages
SO₂ FixationSulfur dioxide (or DABSO), N-aminopyridinium saltsPhotoredox catalystsElectron-rich olefinsNovel approach for in situ generation of sulfamoyl radicals. chemrxiv.orgresearchgate.net
HydrosulfamoylationSulfamoyl chloridesEosin Y (metal-free photocatalyst), blue lightElectron-deficient alkenesScalable, cost-effective, broad functional group tolerance. nih.gov

Challenges and Innovations in High-Purity Synthesis of this compound

A primary challenge in the synthesis of high-purity this compound is the separation of the desired product from starting materials and byproducts. google.com Conventional synthetic routes can lead to the formation of complex mixtures that are difficult and costly to purify, which poses a significant barrier to large-scale, economical production. google.com

The key innovation to address this challenge is the development of synthetic processes that minimize byproduct formation and facilitate easy purification. The anhydrous hydrogen fluoride-based method is a significant step forward, as the gaseous nature of the HCl byproduct allows for its straightforward removal, shifting the reaction equilibrium and leading to a cleaner reaction profile. google.com

Further innovation lies in the realm of photocatalysis. These methods operate under mild conditions and can exhibit high selectivity, reducing the formation of unwanted side products. nih.govnih.gov The ability to use light as a "clean" and traceless reagent, combined with the use of metal-free organic photocatalysts, presents a green and efficient alternative to traditional methods that may require harsh reagents or conditions. nih.gov

Scalability Considerations for Industrial and Academic Production

The transition of a synthetic method from a laboratory scale to industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For this compound, scalability is a major hurdle for older synthetic routes. google.com

The anhydrous HF method is explicitly designed with scalability in mind. The use of a continuous stirred-tank reactor (CSTR) is a hallmark of industrial chemical processing and allows for consistent, large-volume production. google.com The ability to monitor the reaction in real-time using physical parameters like boiling point adds a layer of safety and control crucial for industrial applications. google.com

Photocatalytic methods also offer promising scalability. nih.gov The use of inexpensive and readily available light sources (like blue LEDs) and metal-free catalysts makes the process economically attractive. nih.gov Furthermore, flow chemistry setups can be employed for photocatalytic reactions, which can improve safety, efficiency, and scalability by providing better control over reaction parameters and light penetration. nih.gov

Mechanistic Insights and Reactivity Profiling of Dimethylsulfamoyl Fluoride

Fundamental Chemical Reactions of Dimethylsulfamoyl Fluoride (B91410)

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that utilizes the S(VI)-F bond to create stable linkages. nih.govnih.gov Dimethylsulfamoyl fluoride can serve as a reagent in SuFEx reactions. rsc.org This type of reaction is known for its efficiency and reliability in forming covalent bonds. nih.govbohrium.comsigmaaldrich.com

The SuFEx reaction often requires a catalyst, such as a tertiary amine, and may be mediated by proton or silicon centers to activate the S-F bond. nih.govadvanceseng.com The stability of the sulfonyl fluoride group, combined with its ability to be controllably activated, makes it a valuable tool in chemical synthesis. nih.gov The general mechanism involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile. alfa-chemistry.com

Nucleophilic Substitution Reactions Involving the Sulfur-Fluorine Bond

The sulfur-fluorine bond in this compound is susceptible to nucleophilic attack. The reactivity of sulfonyl fluorides in nucleophilic substitution is a key aspect of their chemistry. bldpharm.com While the S-F bond is thermodynamically stable, it can be activated to react with various nucleophiles. nih.gov

Factors that influence these reactions include the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction can be facilitated in the presence of a Lewis acid and an amine mediator. nih.gov The stability of the fluoride ion as a leaving group is a crucial factor in these substitutions. bldpharm.com

The table below summarizes the reactivity of sulfonyl fluorides with different types of nucleophiles.

Nucleophile TypeReactivity with Sulfonyl Fluorides
AminesReact to form sulfamides. nih.gov
Alcohols/PhenolsForm sulfonate esters. nih.gov
Silyl (B83357) EthersReact to give S(VI)-O bonds. nih.gov

Formation of Functionalized Sulfamoyl Derivatives via Reaction Pathways

The reaction of this compound with various nucleophiles leads to the formation of a diverse range of functionalized sulfamoyl derivatives. These reactions provide a pathway to introduce the sulfamoyl moiety into different molecular scaffolds.

For example, reacting this compound with primary or secondary amines yields substituted sulfamides. nih.gov Similarly, reactions with alcohols produce sulfamate (B1201201) esters. These transformations are foundational in synthesizing compounds with specific biological or material properties. The synthesis of sulfamoyl fluorides can be achieved by treating secondary amines with sulfuryl fluoride. wikipedia.org

Detailed Mechanistic Investigations of this compound Reactivity

Solvolysis Mechanisms and Kinetic Studies

The solvolysis of sulfonyl halides, including sulfamoyl fluorides, has been a subject of mechanistic studies. nih.gov These reactions involve the cleavage of the sulfur-halogen bond by a solvent molecule. The mechanism of solvolysis for sulfonyl chlorides is generally considered to be predominantly Sₙ2, though some Sₙ1 character is possible, particularly in highly ionizing solvents. nih.govbeilstein-journals.org

Kinetic studies provide insights into the transition state and the factors influencing the reaction rate. For sulfonyl halides, the rate of solvolysis is significantly slower for fluorides compared to chlorides, reflecting the stronger S-F bond. nih.gov The Grunwald-Winstein equation is a tool used to analyze the solvent effects on solvolysis rates and to probe the reaction mechanism. nih.govbeilstein-journals.org

Hydrosulfonylation Reactions and Radical Pathways

Recent research has explored radical-mediated reactions involving sulfonyl fluorides. nih.gov Radical hydro-fluorosulfonylation of alkenes and alkynes has emerged as a method for synthesizing aliphatic and alkenylsulfonyl fluorides. nih.gov These reactions often involve a radical initiator and a source of the fluorosulfonyl radical. researchgate.netthieme-connect.de

The mechanism typically involves the generation of a sulfonyl radical, which then adds to an unsaturated C-C bond. jove.com This is followed by a hydrogen atom transfer or other termination steps to yield the final product. researchgate.net The use of photoredox catalysis has enabled the generation of sulfamoyl radicals from sulfamoyl chlorides for the synthesis of aliphatic sulfonamides. jove.com While this has been demonstrated with sulfamoyl chlorides, the potential for similar radical pathways with this compound is an area of interest.

Adsorption and Decomposition Mechanisms on Material Surfaces

The reactivity of this compound is particularly evident in its interactions with material surfaces, where it undergoes specific adsorption and decomposition processes. In the context of lithium-metal batteries, this compound (referred to as FSA in some literature) demonstrates compatibility with both the highly reductive lithium metal anode (LMA) and oxidative cathodes. rsc.org The decomposition of the liquid electrolyte containing this compound is a critical process that leads to the formation of a protective solid electrolyte interphase (SEI) on the LMA surface. rsc.org This SEI layer is crucial as it suppresses the growth of lithium dendrites and prevents further electron tunneling and unwanted electrolyte decomposition. rsc.org

Theoretical and Computational Chemistry Approaches

To elucidate the complex reaction mechanisms and electronic properties of this compound, theoretical and computational chemistry approaches are extensively utilized. These methods provide molecular-level insights that are often difficult to obtain through experimental means alone. Among these, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are prominent tools for investigating the compound's reactivity, interfacial behavior, and interactions with other chemical species.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the energetics of reaction pathways, transition states, and to predict various molecular properties of this compound and its reactions. By calculating energy profiles, researchers can determine the feasibility and kinetics of different decomposition and interfacial reactions. researchgate.netresearchgate.net

DFT calculations have been instrumental in understanding the excellent compatibility of this compound with lithium metal anodes. rsc.org These theoretical analyses reveal that the compound is effective in forming desirable, compact SEI layers rich in lithium fluoride. rsc.org The formation of this stable interface is a key factor in enabling highly reversible lithium deposition and stripping. rsc.org Furthermore, DFT studies support experimental findings on its high anodic stability against oxidative cathode materials. rsc.org The calculations help to explain how the oxidation of this compound molecules contributes to a stable CEI, which passivates the cathode surface and prevents degradation, ensuring high capacity retention in battery cells. rsc.org

The electronic structure of a molecule, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity. DFT is a primary tool for predicting these properties for this compound. The LUMO energy level is particularly important as it indicates the propensity of a molecule to accept an electron and undergo reduction.

First-principles DFT calculations have shown that this compound possesses a LUMO level similar to that of fluoroethylene carbonate (FEC), a well-known and effective SEI-forming additive. rsc.org In other studies, DFT calculations using the B3LYP functional and 6-31G(d,p) basis set have been employed to determine the HOMO and LUMO energies of this compound (DMSF) and related compounds. rsc.org These calculations indicated that DMSF has the lowest HOMO and LUMO energy levels among the studied additives, suggesting a higher propensity to be reduced and participate in SEI formation. rsc.org

Table 1: Calculated HOMO and LUMO Energies of DMSF and Related Compounds

CompoundHOMO (eV)LUMO (eV)
DMSF -8.5-0.5
DESF -8.4-0.4
FSA⁻ -8.31.5
PF₆⁻ -9.51.8
EC -8.01.2
DEC -7.81.6

Note: Data derived from DFT calculations. rsc.org This interactive table allows for sorting by compound name, HOMO energy, or LUMO energy.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on this compound are not extensively detailed in the reviewed literature, this technique is fundamental to understanding solvent-solute interactions, particularly in electrolyte systems.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Influence of Structural Features on Reaction Selectivity and Efficiency

The specific structural features of the this compound molecule are directly responsible for its observed reaction selectivity and efficiency. The key functional moiety is the fluorosulfonyl group (-SO₂F), which is electronically similar to the structure of the highly effective bis(fluorosulfonyl)imide (FSI⁻) anion. rsc.org

This "FSI-inspired" structure is a primary determinant of its electrochemical behavior. rsc.org The presence of the electron-withdrawing fluorine and sulfonyl groups influences the electronic distribution across the molecule, impacting its reduction and oxidation potentials. This tailored electronic structure leads to the selective decomposition of this compound on the lithium anode surface to form a highly effective, LiF-rich SEI. rsc.org This selectivity ensures that a stable passivating layer is formed preferentially, which enhances the Coulombic efficiency and long-term cycling stability of lithium metal anodes. rsc.org

Simultaneously, this structure imparts high anodic stability. The molecule is resistant to oxidation up to high voltages, making it compatible with energetic cathodes. rsc.org When oxidation does occur, it is a controlled process that selectively forms a protective CEI, preventing uncontrolled parasitic reactions that would otherwise degrade the cathode and consume the electrolyte. rsc.org This dual-functionality, driven by its unique molecular structure, allows for high selectivity and efficiency at both the anode and cathode interfaces.

Applications of Dimethylsulfamoyl Fluoride in Advanced Materials and Electrochemistry

Dimethylsulfamoyl Fluoride (B91410) as an Electrolyte Component in Lithium-Ion Batteries

Dimethylsulfamoyl fluoride has emerged as a significant compound in the development of high-performance lithium-ion batteries. Its unique chemical structure and electrochemical properties allow it to function effectively as both a primary electrolyte solvent and a performance-enhancing additive, addressing critical challenges in next-generation battery technologies, particularly those employing high-voltage cathodes and lithium metal anodes.

Role as an Electrolyte Solvent for High-Voltage Architectures

This compound (DMSF), also referred to as FSA in some literature, has been identified as a promising organic solvent for high-voltage lithium-metal batteries (LMBs). rsc.org By mimicking the fluorosulfonyl imide group found in the highly effective lithium bis(fluorosulfonyl)imide (LiFSI) salt, DMSF serves as an "FSI-inspired solvent." rsc.orgresearchgate.net This approach has led to the development of a "full fluorosulfonyl" (FFS) electrolyte, which consists of LiFSI salt dissolved in the DMSF solvent. rsc.org This novel electrolyte system is designed to be compatible with both the highly reductive lithium metal anode (LMA) and oxidative high-voltage cathodes. rsc.org

Research has shown that the FFS electrolyte, utilizing DMSF as the solvent, enables a highly reversible LMA, outperforming well-established fluoroethylene carbonate (FEC)-based electrolytes. rsc.orgresearchgate.net The high anodic stability of the DMSF-based electrolyte, extending beyond 4.5 V, makes it a suitable candidate for use with high-voltage, nickel-rich cathodes. rsc.org The complete removal of traditional carbonate-based solvents in favor of DMSF contributes to superior capacity retention. nii.ac.jp

Function as an Electrolyte Additive for Enhanced Performance

Beyond its role as a primary solvent, this compound is highly effective as an electrolyte additive. The incorporation of DMSF into conventional carbonate-based electrolytes has been shown to significantly improve the cycling performance of batteries. rsc.orgresearchgate.net For instance, in potassium-ion batteries (KIBs) with graphite (B72142) negative electrodes, the addition of 1 to 10 wt% DMSF to a potassium hexafluorophosphate (B91526) (KPF6) electrolyte resulted in marked improvements in coulombic efficiency (CE) and reduced cell polarization. rsc.org

In full-cell configurations, the impact of DMSF as an additive is even more pronounced. A graphite||K2Mn[Fe(CN)6] full cell with a DMSF-containing electrolyte demonstrated a capacity retention of 68% after 500 cycles, a substantial improvement over the 37% retention observed in the additive-free electrolyte. rsc.org When combined with another fluorosulfonamide-type additive, potassium bis(fluorosulfonyl)amide (KFSA), the capacity retention further increased to 85% over 500 cycles. rsc.org These enhancements are attributed to an improved charge transfer resistance at the electrode-electrolyte interface. rsc.orgresearchgate.net

Performance Enhancement with DMSF as an Additive

Electrolyte SystemCell ConfigurationPerformance MetricValueCyclesSource
KPF6 (Additive-Free)Graphite||K2Mn[Fe(CN)6]Capacity Retention37%500 rsc.org
KPF6 + DMSFGraphite||K2Mn[Fe(CN)6]Capacity Retention68%500 rsc.org
KPF6 + DMSF + KFSAGraphite||K2Mn[Fe(CN)6]Capacity Retention85%500 rsc.org

Mechanism of Solid Electrolyte Interphase (SEI) Formation and Stabilization

The performance enhancements offered by this compound are fundamentally linked to its ability to form a robust and stable solid electrolyte interphase (SEI) on the anode surface. rsc.orgresearchgate.net The SEI is a critical passivation layer that forms from the decomposition of electrolyte components during the initial charging cycles. psu.edursc.orgnih.gov An effective SEI allows for the transport of lithium ions while preventing further electrolyte decomposition, which is essential for long-term battery stability. rsc.orgtau.ac.il DMSF, due to its fluorosulfonamide structure, contributes to the formation of a superior SEI compared to conventional carbonate electrolytes. researchgate.net The resulting SEI layer is more effective at protecting the anode, leading to improved coulombic efficiency and cycle life. rsc.orgresearchgate.net

For lithium metal anodes (LMAs), the formation of a stable, LiF-rich SEI is critical for achieving high reversibility and preventing the growth of lithium dendrites. researchgate.netnih.gov Dendrites are needle-like structures that can grow during repeated plating and stripping of lithium, leading to internal short circuits, thermal runaway, and rapid capacity fade. nih.govnih.gov

The robust, LiF-enriched SEI created by DMSF decomposition effectively promotes the planar, uniform deposition of lithium metal. nih.govnih.gov This stable interface suppresses the formation and growth of dendrites, thereby enhancing the safety and cycle life of the battery. rsc.orgnih.govnih.gov In electrolytes containing DMSF as the solvent, a highly reversible LMA is achieved, with an initial coulombic efficiency of approximately 91%, which rapidly increases to over 99% within just 10 cycles. rsc.orgresearchgate.net This high reversibility is a direct result of the stable SEI that minimizes the loss of active lithium and electrolyte consumption during cycling. rsc.orgnih.gov

Coulombic Efficiency (CE) of Lithium Metal Anode in Different Electrolytes

Electrolyte SystemInitial CEAverage CE (after 400 cycles)Cycles to Reach >99% CESource
FFS Electrolyte (2.5 m LiFSI in DMSF)~91%~99.03%10 rsc.org
FEC-based Electrolyte~89%~97.72%164 rsc.org
Standard Carbonate Electrolyte-~51.74%- rsc.org

Electrochemical Stability Window and Compatibility with Cathode Materials

A wide electrochemical stability window (ESW) is essential for electrolytes used in high-voltage batteries, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. osti.govrsc.orgmdpi.com Electrolytes based on this compound exhibit high anodic stability, making them well-suited for high-energy-density applications. rsc.orgresearchgate.net

The "full fluorosulfonyl" (FFS) electrolyte, composed of LiFSI in DMSF, demonstrates an oxidative stability that extends beyond 4.5 V vs. Li/Li+. rsc.org This stability is crucial for compatibility with modern high-voltage cathode materials such as LiNi0.6Mn0.2Co0.2O2 (NMC622) and LiMn2O4 (LMO). rsc.orgresearchgate.net Full-cell tests have confirmed this compatibility, with Li||NMC622 cells using the FFS electrolyte retaining 89% of their initial capacity after 200 cycles, demonstrating the excellent synergy between the DMSF-based electrolyte and high-voltage cathodes. rsc.orgresearchgate.net The use of fluorinated co-solvents like DMSF provides a viable strategy for designing stable electrolyte systems for next-generation high-energy lithium-ion batteries. frontiersin.org

Comparative Studies with Other Electrolyte Solvents and Additives (e.g., Fluoroethylene Carbonate)

The performance of an electrolyte additive is best understood through comparative analysis with established alternatives. Fluoroethylene carbonate (FEC) is a widely used additive in lithium-ion batteries (LIBs), known for its ability to form a stable solid electrolyte interphase (SEI) on anode surfaces. mdpi.comrsc.org In LIBs, FEC is often added to improve cycling performance by creating a protective layer that prevents the continuous decomposition of the electrolyte. mdpi.comrsc.org This SEI layer, often rich in lithium fluoride (LiF), can effectively passivate the electrode surface. mdpi.comnih.gov

However, the effectiveness of additives like FEC does not universally translate to other battery chemistries. In potassium-ion batteries (KIBs), for instance, FEC has been shown to be detrimental. Studies reveal that the addition of FEC to KIB electrolytes leads to a dramatic decrease in capacity and cell failure within just a few cycles. msesupplies.comlabpartnering.org This is attributed to the decomposition of FEC to form insoluble potassium fluoride (KF) and potassium carbonate (K2CO3) on the anode surface, which increases interfacial resistance and hinders potassium ion diffusion. msesupplies.comlabpartnering.org

In contrast, this compound has shown considerable promise, particularly in KIBs where FEC fails. researchgate.netwikipedia.org Research on fluorosulfonamide-type additives demonstrates that DMSF can significantly improve the cycling performance of graphite anodes in KIBs. researchgate.netwikipedia.org Furthermore, in the context of lithium metal batteries, an electrolyte system based on a DMSF-related solvent demonstrated capacity retention 2.5 times higher than a popular FEC-containing solvent, highlighting its potential to form a more desirable and effective electrode-electrolyte interface.

This compound in Potassium-Ion Battery Electrolytes

The addition of DMSF to KIB electrolytes leads to quantifiable improvements in key electrochemical metrics. Research has shown that incorporating DMSF at concentrations of 1 wt% and 10 wt% results in significant enhancements in the charge/discharge coulombic efficiency (CE) and a reduction in cell polarization. researchgate.netwikipedia.org Lower polarization indicates more efficient charge and discharge processes with reduced energy loss.

In half-cell configurations, electrolytes with 1 wt% DMSF achieved an average CE of approximately 95%, which increased to over 97% with 10 wt% DMSF. researchgate.net In full cells utilizing a graphite anode and a K2Mn[Fe(CN)6] cathode, the addition of DMSF resulted in a capacity retention of 68% after 500 cycles, a substantial improvement over the 37% retention observed in the additive-free electrolyte. researchgate.net These findings underscore the efficacy of DMSF in stabilizing the electrode-electrolyte interface and enhancing the long-term cycling stability of KIBs.

Table 1: Performance of Graphite||K2Mn[Fe(CN)6] Full Cells With and Without DMSF Additive

Electrolyte Composition Capacity Retention (after 500 cycles) Average Coulombic Efficiency (CE) Key Observation
Standard KPF6 Electrolyte 37% Lower Significant capacity fading. researchgate.net
KPF6 with 10 wt% DMSF 68% >97% (in half-cell) researchgate.net Improved stability and efficiency. researchgate.net
KPF6 with DMSF and KFSA 85% Higher Synergistic effect improves performance further. researchgate.net

The improvements conferred by DMSF are directly linked to its influence on the SEI layer. The fluorosulfonamide functional group in DMSF is believed to contribute to the formation of a stable SEI, similar to the action of the bis(fluorosulfonyl)amide (FSA⁻) anion, which is known to enhance SEI structure in potassium-ion systems. researchgate.net

Interestingly, surface analysis of the graphite anode after cycling revealed distinct differences in SEI composition depending on the specific fluorosulfonamide additive used. A notable finding from ex situ analysis is that while the use of potassium bis(fluorosulfonyl)amide (KFSA) as an additive leads to the incorporation of nitrogen (N) into the SEI, no such N-incorporation was observed with DMSF. researchgate.netwikipedia.org This suggests that despite their structural similarities, DMSF and KFSA have different degradation pathways and contribute differently to the final composition of the protective SEI layer. The absence of nitrogen incorporation from DMSF indicates a unique SEI-forming mechanism that effectively stabilizes the graphite anode without incorporating all elements of the additive molecule.

Potential Applications in Other Electrochemical Energy Storage Systems

While the majority of current research on this compound focuses on its application in battery technologies, its favorable electrochemical properties suggest potential utility in other energy storage systems like supercapacitors, also known as electrical double-layer capacitors (EDLCs). EDLCs store energy electrostatically by forming an electrical double layer at the interface between an electrode and an electrolyte. The stability and properties of the electrolyte are crucial for the capacitor's performance.

To date, there is a lack of specific published research investigating the direct use of DMSF as a solvent or additive in supercapacitor electrolytes. However, related compounds, such as fluorosulfonyl ionic liquids, have been explored for this purpose due to their low toxicity, excellent stability, and wide electrochemical windows, which are desirable characteristics for high-performance supercapacitors. msesupplies.comlabpartnering.org Given that DMSF shares the fluorosulfonyl functional group, it could potentially offer similar benefits, such as enhancing the operating voltage window or improving the interfacial stability of the carbon electrodes. This remains a speculative but promising area for future investigation in the field of advanced energy storage.

Applications of Dimethylsulfamoyl Fluoride in Organic Synthesis and Medicinal Chemistry

General Reagent in Complex Organic Molecule Synthesis

Dimethylsulfamoyl fluoride (B91410) has emerged as a valuable reagent in the synthesis of complex organic molecules, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sciencedaily.comnih.gov This powerful connective tool allows for the reliable and efficient formation of strong covalent bonds between molecular building blocks under mild conditions. The SuFEx reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, leading to the formation of sulfonamides, sulfamides, and other sulfur-containing linkages. nih.gov

The stability of the S-F bond in Dimethylsulfamoyl fluoride, combined with its controlled reactivity, makes it an ideal partner for SuFEx reactions. sciencedaily.com This has been leveraged in the development of modular and chemoselective diversification strategies for creating libraries of small molecules for drug discovery and other applications. nih.gov The ability to rapidly assemble complex structures from simpler, readily available starting materials is a cornerstone of modern organic synthesis, and this compound plays a crucial role in this endeavor.

Table 1: Key Features of this compound in Organic Synthesis

FeatureDescription
Reactivity Participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Bond Formation Enables the formation of stable sulfonamide and sulfamide (B24259) linkages.
Selectivity Offers high chemoselectivity in complex molecular environments.
Modularity Facilitates the modular assembly of complex molecules from simpler building blocks.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. nih.govresearchgate.net Its ability to introduce the sulfamoyl group into organic molecules is of particular interest in medicinal chemistry, as this functional group is present in a number of biologically active compounds. The incorporation of fluorine-containing moieties, such as the one derived from this compound, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role in Antibacterial Agent Development

While direct synthesis of commercial antibacterial drugs using this compound is not widely documented in publicly available literature, the potential of its derivatives in this area is significant. Research has shown that sulfonyl fluorides, which can be synthesized from this compound, are a promising class of compounds for the development of new antibiotics.

A notable study screened a library of sulfonyl fluoride-containing compounds for antibacterial activity against E. coli. researchgate.net This screening identified 2-nitrobenzenesulfonyl fluoride as a potent antibacterial agent. researchgate.net The synthesis of such nitro-substituted sulfonyl fluorides can potentially start from precursors derived from this compound, highlighting its indirect but important role in the exploration of novel antibacterial pharmacophores. The study underscores the potential of the sulfonyl fluoride moiety as a scaffold for future antibiotic development. researchgate.net

Contribution to Antiviral Drug Synthesis

The application of this compound as an intermediate in the synthesis of specific, commercially available antiviral drugs is not extensively detailed in the reviewed literature. However, the broader class of sulfamoyl and sulfonyl fluorides are recognized as important building blocks in medicinal chemistry. Spiroamines, which have been studied for their antiviral properties, can be synthesized using sulfonyl fluorides as reagents. researchgate.net The synthesis of various biologically active compounds, including those with potential antiviral activity, often involves the formation of sulfonamide linkages, a reaction where this compound can serve as a key precursor. mdpi.com

Integration into Bioactive Compounds and Pharmacophores

This compound is a valuable tool for integrating the sulfamoyl fluoride moiety into bioactive compounds and pharmacophores. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The sulfamoyl fluoride group can act as a key component of a pharmacophore, contributing to the binding of a molecule to its biological target.

Through SuFEx chemistry, this compound enables the connection of different molecular fragments, allowing for the rapid generation of diverse libraries of compounds for biological screening. nih.gov This approach is central to modern drug discovery, where the goal is to identify novel molecules with desired therapeutic effects. The ability to introduce the sulfamoyl fluoride group with high efficiency and selectivity makes this compound a valuable starting point for the synthesis of new bioactive compounds.

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound also serves as an important intermediate in the production of agrochemicals. nih.gov The introduction of fluorine-containing groups into pesticide molecules can enhance their efficacy, metabolic stability, and other properties crucial for agricultural applications.

Synthesis of Pesticides

Synthesis of Herbicides

This compound serves as a key intermediate in the synthesis of various agrochemicals. musechem.com While specific, publicly documented pathways detailing its direct use in the synthesis of commercial herbicides are not extensively available, its chemical structure is foundational to the sulfonylurea and sulfonamide classes of herbicides. These herbicides are known for their high efficacy and selectivity, acting by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for plant growth. nih.gov

The reactivity of the sulfamoyl fluoride group allows for its conversion into more complex sulfonamide structures, which form the core of many herbicidal molecules. The incorporation of the dimethylsulfamoyl moiety can influence the molecule's solubility, stability, and biological activity. Research in the field involves modifying structures related to existing herbicides, such as chlorsulfuron, to enhance crop safety and soil degradation profiles. nih.gov The general importance of fluorinated compounds in agrochemicals is well-established, with approximately 25% of licensed herbicides containing at least one fluorine atom, which can significantly enhance the biological efficacy of the molecule.

Utility in Chemical Biology and Drug Discovery

This compound and related sulfamoyl fluorides have emerged as significant tools in chemical biology and drug discovery, largely due to their participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov Identified as a next-generation "click chemistry" reaction, SuFEx provides a reliable method for connecting molecular building blocks under mild conditions. nih.govalfa-chemistry.com

The sulfonyl fluoride group (–SO₂F) is exceptionally stable under most biological conditions yet can be selectively activated to react with nucleophiles, making it an ideal "warhead" for covalent inhibitors and chemical probes. nih.govsigmaaldrich.com In drug discovery, this unique balance of stability and reactivity is exploited to synthesize libraries of candidate molecules and to covalently modify protein targets with high specificity. alfa-chemistry.com

Key applications in this field include:

Covalent Inhibitors: The sulfamoyl fluoride moiety can form stable covalent bonds with specific amino acid residues (like tyrosine, lysine, or serine) within a protein's binding site. nih.gov This irreversible binding can lead to potent and durable inhibition of enzyme activity, a desirable trait for certain therapeutic targets.

Chemical Probes: By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to a molecule containing a sulfamoyl fluoride group, researchers can create chemical probes to identify the protein targets of a bioactive small molecule—a strategy known as activity-based protein profiling (ABPP).

Fragment-Based Drug Discovery: The compact and reactive nature of the this compound group makes it a valuable fragment for screening against biological targets to identify initial binding interactions that can be optimized into potent drug leads.

The SuFEx reaction's reliability and the stability of the resulting sulfonamide or sulfamate (B1201201) linkage have established sulfamoyl fluorides as a versatile connector hub in the synthesis of complex biological tools and potential therapeutics. nih.govnih.gov

Derivatization Pathways for Novel Functionalized Compounds

The synthetic utility of this compound lies in its ability to undergo derivatization through nucleophilic substitution at the sulfur atom. The fluoride atom is an effective leaving group, particularly when activated by catalysts such as bases or Lewis acids, allowing for the introduction of a wide array of functional groups. nih.gov

The primary derivatization pathways include:

Reaction with Amines (Sulfamide Formation): this compound reacts with primary and secondary amines to yield substituted sulfamides. This reaction is a cornerstone of SuFEx chemistry and is widely used to link different molecular fragments. The reaction can be catalyzed by organic bases. nih.gov

General Reaction: R¹R²NH + (CH₃)₂NSO₂F → (CH₃)₂NSO₂NR¹R² + HF

Reaction with Alcohols and Phenols (Sulfamate Formation): In the presence of a base or a silylating agent, this compound reacts with alcohols and phenols to form sulfamates. The alcohol is often converted to a more reactive silyl (B83357) ether in situ, which then undergoes the SuFEx reaction. nih.gov

General Reaction (via silyl ether):

ROH + Silylating Agent → ROSiR₃

ROSiR₃ + (CH₃)₂NSO₂F → (CH₃)₂NSO₂OR + FSiR₃

These derivatization reactions are characterized by their high yields and functional group tolerance, allowing for the late-stage functionalization of complex molecules. alfa-chemistry.com The ability to create diverse libraries of sulfamides and sulfamates from a single precursor makes this compound a valuable building block for developing novel compounds with tailored chemical and biological properties.

Starting Material Reagent Reaction Type Product Class Significance
This compoundPrimary/Secondary AmineNucleophilic Substitution (SuFEx)Substituted SulfamidesCreation of covalent linkers, synthesis of bioactive compounds. nih.gov
This compoundAlcohols/PhenolsNucleophilic Substitution (SuFEx)SulfamatesModification of hydroxyl-containing molecules, drug discovery. nih.gov

Interactions with Biological Systems and Environmental Considerations in Research

Research Tool for Understanding Biological Mechanisms

Dimethylsulfamoyl fluoride (B91410) (DMSF) serves as a valuable research tool for probing various biological mechanisms, primarily due to its structural similarities to more hazardous chemical agents. Its unique reactivity allows for its application in studies ranging from enzyme inhibition to the development of novel detection and decontamination methodologies.

Due to its structural resemblance to nerve agents such as Sarin, Dimethylsulfamoyl fluoride is utilized in research to understand the mechanisms by which these agents inhibit acetylcholinesterase, an essential enzyme in the nervous system. smolecule.com This research is crucial for developing potential antidotes to nerve agent poisoning. smolecule.com Studies in this area focus on the interaction between DMSF and the active site of acetylcholinesterase, providing insights into the chemical reactions that lead to enzyme inactivation.

Research has shown that related sulfonyl fluorides, like methanesulfonyl fluoride (MSF), are effective inhibitors of acetylcholinesterase. nih.gov While DMSF itself is studied as an analog, compounds like MSF have been shown to produce significant inhibition of acetylcholinesterase in the brain. nih.gov The study of such analogs helps in understanding the structure-activity relationships that govern the potency of these inhibitors.

The specific interaction of this compound with acetylcholinesterase is being explored for the development of biosensors designed to detect chemical warfare agents. smolecule.com The principle behind these biosensors is to mimic the inhibition mechanism of acetylchololinesterase by DMSF to create a selective and sensitive detection system for nerve agents. smolecule.com

The development of fluorescent sensors for fluoride detection is a growing area of research, with some sensors achieving detection limits as low as 0.1 μmol/L. nih.govnih.gov While not directly using DMSF, this research into fluoride-sensitive biosensors provides a technological basis that could be adapted for detecting DMSF or its breakdown products. nih.govnih.gov The goal is to create portable and rapid detection methods for on-site analysis. nih.gov

In laboratory settings, this compound can act as a surrogate for more dangerous nerve agents to test and refine decontamination procedures and detoxification treatments. smolecule.com This allows researchers to study the efficacy of various chemical and biological methods for neutralizing these hazardous compounds in a safer manner. The development of effective decontamination strategies is critical for mitigating the impact of accidental spills or deliberate releases of chemical agents.

Occupational Safety and Handling in Laboratory Research

The use of this compound in research necessitates strict adherence to safety protocols due to its inherent hazards. apolloscientific.co.ukcymitquimica.com Proper handling and the use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel. apolloscientific.co.ukcymitquimica.com

This compound is classified as a hazardous compound with significant acute toxicity and corrosive properties. smolecule.comnih.gov It is toxic if swallowed and can cause severe skin burns and eye damage. apolloscientific.co.uknih.gov Inhalation may also lead to respiratory irritation. apolloscientific.co.uknih.gov

Symptoms of exposure can be severe and immediate. apolloscientific.co.uk Skin contact may result in redness, pain, and in severe cases, absorption through the skin can be fatal. apolloscientific.co.uk Eye contact can cause severe pain and profuse watering. apolloscientific.co.uk Ingestion may lead to soreness and redness of the mouth and throat, vomiting, and potentially convulsions and loss of consciousness. apolloscientific.co.uk

Summary of GHS Hazard Classifications for this compound

Hazard Class Category Hazard Statement
Flammable liquids 3 H226: Flammable liquid and vapor
Acute toxicity, oral 3 H301: Toxic if swallowed
Skin corrosion/irritation 1B H314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation 1 H318: Causes serious eye damage

This data is aggregated from GHS classifications. nih.gov

Given the hazardous nature of this compound, stringent safety measures must be implemented in a laboratory setting. apolloscientific.co.ukcymitquimica.com This includes working in a well-ventilated area, preferably within a certified chemical fume hood. apolloscientific.co.ukharvard.edu All sources of ignition should be eliminated, and measures to prevent the buildup of electrostatic charge should be taken. apolloscientific.co.ukcymitquimica.com

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Additional Notes
Respiratory Protection Self-contained breathing apparatus (SCBA) or a full-facepiece respirator. apolloscientific.co.ukcymitquimica.com Must be available in case of emergency. apolloscientific.co.uk
Hand Protection Impermeable gloves (e.g., nitrile gloves with a minimum thickness of 0.11 mm). apolloscientific.co.ukharvard.edu Double gloving is recommended. harvard.edu Gloves should be inspected before use and changed immediately if contaminated. harvard.edu
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles. apolloscientific.co.ukharvard.edu A face shield may also be required. cymitquimica.com An eyewash station must be readily accessible. apolloscientific.co.ukduke.edu

| Skin and Body Protection | Impermeable protective clothing, such as a lab coat, and closed-toed shoes. apolloscientific.co.ukcymitquimica.comharvard.edu | Protective boots may be necessary depending on the situation. cymitquimica.com |

In case of accidental exposure, immediate action is critical. apolloscientific.co.ukcymitquimica.com For skin contact, the affected area should be drenched with running water for at least 15 minutes, and contaminated clothing should be removed. apolloscientific.co.ukharvard.edu For eye contact, the eye should be bathed with running water for 15 minutes. apolloscientific.co.uk Immediate medical attention is required for any significant exposure. apolloscientific.co.uk

Environmental Impact Considerations of Fluorine-Containing Compounds in Research

Broader Environmental Implications of Fluorinated Organic Compounds in Research

The use of fluorinated organic compounds in research extends beyond their immediate application and necessitates an understanding of their broader environmental implications. The unique properties of these compounds, particularly the strength of the carbon-fluorine bond, contribute to their environmental persistence and potential for long-range transport.

Persistence and Bioaccumulation:

Many synthetic organofluorine compounds are highly resistant to degradation in the environment due to the stability of the carbon-fluorine bond. This persistence means that they can remain in ecosystems for long periods, leading to their accumulation in soil, water, and biota. Some fluorinated compounds, such as certain per- and polyfluoroalkyl substances (PFAS), have been shown to bioaccumulate, meaning their concentration increases in organisms at higher levels of the food chain. This can pose a risk to wildlife and, ultimately, to human health.

Atmospheric Impact:

Certain classes of fluorinated organic compounds have significant atmospheric implications. For instance, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) are known to deplete the stratospheric ozone layer. While their use has been largely phased out under international agreements, their replacements, such as hydrofluorocarbons (HFCs), are potent greenhouse gases that contribute to global warming. The atmospheric persistence of these compounds allows for their widespread distribution, leading to global environmental concerns.

Toxicity and Ecotoxicity:

While not all organofluorine compounds are toxic, some have been identified as having adverse effects on living organisms. For example, certain fluorinated pesticides can be toxic to non-target species and can persist in the environment, potentially contaminating soil and water resources. The degradation of some fluorinated compounds can also lead to the formation of metabolites that may be more toxic or persistent than the parent compound. Research is ongoing to better understand the long-term ecotoxicological effects of various fluorinated organic compounds.

Regulatory and Research Landscape:

The environmental concerns associated with fluorinated organic compounds have led to increased regulatory scrutiny and a push for the development of more sustainable alternatives. The research community is actively exploring the life cycle of these compounds, from their synthesis and use to their ultimate fate in the environment. This includes the development of new analytical methods for their detection and monitoring, as well as the design of new fluorinated molecules with reduced environmental persistence and toxicity.

The following table summarizes the key environmental implications of fluorinated organic compounds.

Environmental Implication Description Examples of Compounds of Concern
Persistence Resistance to degradation, leading to long residence times in the environment.Per- and polyfluoroalkyl substances (PFAS), some fluorinated pesticides.
Bioaccumulation Accumulation in organisms, with concentrations increasing up the food chain.Perfluorooctane sulfonate (PFOS), Perfluorooctanoic acid (PFOA).
Atmospheric Impact Contribution to ozone depletion and global warming.Chlorofluorocarbons (CFCs), Hydrochlorofluorocarbons (HCFCs), Hydrofluorocarbons (HFCs).
Toxicity Adverse effects on living organisms.Certain fluorinated pesticides, some industrial fluorochemicals.

Advanced Analytical and Characterization Techniques for Dimethylsulfamoyl Fluoride and Its Reaction Products

Spectroscopic Methods

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and chemical environment of dimethylsulfamoyl fluoride (B91410) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification of dimethylsulfamoyl fluoride.

¹H NMR: The proton NMR spectrum of this compound exhibits a characteristic singlet for the six protons of the two methyl groups (N(CH₃)₂). This signal typically appears around δ 3.15 ppm, indicative of methyl groups attached to an electron-withdrawing sulfamoyl group. smolecule.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals corresponding to the methyl carbons are expected in the aliphatic region. The electron-withdrawing nature of the sulfamoyl fluoride group influences the chemical shift of these carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly valuable for characterizing this compound. The fluorine nucleus is highly sensitive, making this technique ideal for monitoring the compound's purity and integrity. smolecule.com While specific data for this compound is not extensively published, related sulfamoyl fluoride compounds typically show chemical shifts in the range of 50-55 ppm. smolecule.com The wide chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments, which is advantageous when studying its reaction products in complex mixtures like battery electrolytes. wikipedia.orghuji.ac.il

³¹P NMR: When studying the interaction of this compound in electrolyte systems containing phosphorus-based salts like LiPF₆, ³¹P NMR is crucial. This technique can be used to monitor the decomposition of the electrolyte salt and the formation of any phosphorus-containing byproducts that may result from reactions with DMSF or its degradation products.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity
¹H ~3.15 Singlet
¹³C Data not available -
¹⁹F Typically 50-55 (for related compounds) smolecule.com -

Note: Specific experimental data for ¹³C and ¹⁹F NMR of pure this compound is limited in publicly available literature. Chemical suppliers confirm that NMR data conforms to the expected structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the S=O (symmetric and asymmetric stretching), S-F stretching, C-N stretching, and C-H bending vibrations. Analysis of the FT-IR spectra of electrolytes containing DMSF can reveal changes in the molecular vibrations, indicating interactions with other electrolyte components or decomposition of the additive.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
S=O asymmetric stretch ~1380 - 1410
S=O symmetric stretch ~1180 - 1200
S-F stretch ~800 - 850
C-N stretch ~1100 - 1300
C-H bend ~1400 - 1480

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (e.g., SEI Layers)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly crucial for studying the Solid Electrolyte Interphase (SEI) layer formed on battery electrodes.

When this compound is used as an electrolyte additive, XPS analysis of the cycled electrodes can elucidate the chemical composition of the SEI. Deconvoluted high-resolution spectra of C 1s, F 1s, S 2p, and N 1s provide insight into the specific chemical species formed from the decomposition of DMSF and other electrolyte components.

Research on fluorosulfonamide-type additives, including DMSF, in potassium-ion batteries has utilized XPS to analyze the SEI on graphite (B72142) electrodes. rsc.org The analysis revealed differences in the SEI composition depending on the additive used. For instance, in the presence of DMSF, the XPS data suggested the formation of a stable SEI layer, contributing to improved battery performance. rsc.org The deconvoluted F 1s spectra can indicate the presence of species like potassium fluoride (KF) and other organo-fluorine compounds. The S 2p spectra can reveal the presence of sulfite (B76179) or sulfate (B86663) species resulting from the decomposition of the sulfonyl group.

Table 3: Representative XPS Binding Energies for Elements in an SEI Layer Formed with a Fluorosulfonamide-type Additive

Element (Core Level) Binding Energy (eV) Possible Species
C 1s ~284.4 sp² Carbon (graphite)
~286-288 C-O, C-N
~290 Carbonates (e.g., K₂CO₃)
F 1s ~684-685 K-F
~687-688 C-F, S-F
S 2p₃/₂ ~167-169 Sulfites/Sulfates (e.g., R-SO₂-R, K₂SO₃)
N 1s ~399-401 N-containing organic species

Note: These binding energies are illustrative and can vary based on the specific chemical environment and reference calibration. rsc.org

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the components of a mixture, allowing for the purity assessment of this compound and the identification of its various reaction products.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a common technique for determining the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of greater than 98.0% or 99.5% as determined by GC.

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column measures the quantity of each component as it elutes. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

While specific, detailed GC methods for this compound are not widely published, a suitable method would likely involve a capillary column with a non-polar or mid-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The temperature program would be optimized to ensure good separation from any potential impurities, such as starting materials or byproducts from its synthesis.

Liquid Chromatography (LC) and Mass Spectrometry (MS)

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective technique for identifying and quantifying compounds in a liquid mixture. This method is particularly well-suited for analyzing the complex reaction products of this compound within a battery electrolyte, which may include less volatile or thermally unstable compounds not amenable to GC analysis.

In an LC-MS analysis of a cycled battery electrolyte, the various degradation products are first separated by the LC column. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides molecular weight information and, through fragmentation analysis (tandem MS or MS/MS), structural details of the unknown compounds. nih.gov

This technique can be used to identify a wide range of potential reaction products of DMSF, such as those formed from its reaction with solvent molecules (e.g., ethylene (B1197577) carbonate, dimethyl carbonate), the electrolyte salt (e.g., LiPF₆), or their decomposition products. The high resolution and accuracy of modern mass spectrometers can aid in the elucidation of the elemental composition of these novel species.

Electrochemical Characterization Techniques

Electrochemical techniques are essential for evaluating the performance of this compound, particularly when used as a solvent in electrolyte systems for energy storage devices like lithium-metal batteries.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the electrode-electrolyte interface. researchgate.net In systems containing this compound, EIS is employed to study the formation and stability of the Solid Electrolyte Interphase (SEI), a critical passivation layer that forms on the anode surface. rsc.org The stability of this layer is paramount for the performance and safety of lithium-metal batteries.

The analysis involves applying a small sinusoidal AC voltage and measuring the resulting current to determine the system's impedance over a range of frequencies. The data is often visualized in a Nyquist plot, which can be modeled with an equivalent circuit to quantify specific interfacial properties. Key parameters include the electrolyte ohmic resistance (R₀) and the charge-transfer resistance (Rct) or interfacial resistance (R₁), which relates to the ease of lithium-ion migration across the SEI. rsc.orgresearchgate.net

Research on a "full fluorosulfonyl" (FFS) electrolyte, composed of Lithium bis(fluorosulfonyl)imide (LiFSI) salt dissolved in this compound (abbreviated as FSA), has utilized EIS to monitor the stability of the SEI on a lithium metal anode over time. rsc.org A stable SEI is indicated by a low and consistent interfacial resistance. In these studies, the interfacial resistance of the SEI formed in the this compound-based electrolyte showed only a slight increase over an extended storage period, demonstrating the formation of a highly stable and ionically conductive SEI layer. rsc.org Another study noted that using this compound (DMSF) as an electrolyte additive for potassium-ion batteries resulted in a reduction in charge transfer resistance. rsc.org

Table 1: Interfacial Resistance (R₁) of SEI Layer in this compound-Based Electrolyte Over Time
Storage Time (hours)Interfacial Resistance (R₁) (Ω)
0~28
12~30
36~35
108~40

Linear Sweep Voltammetry (LSV) is a fundamental electrochemical method used to determine the electrochemical stability window of an electrolyte. researchgate.netchemrxiv.org This window defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide stability window is crucial for electrolytes used in high-voltage battery applications. chemrxiv.org The technique involves sweeping the potential of a working electrode linearly in one direction (either to more positive or more negative values) and measuring the resulting current. researchgate.net The onset of a sharp increase in current indicates the potential at which the electrolyte begins to decompose (oxidize at the positive limit or reduce at the negative limit).

For electrolytes utilizing this compound as a solvent, LSV is used to assess the anodic (oxidative) stability, which is critical for compatibility with high-voltage cathodes. rsc.org Studies on the FFS electrolyte system demonstrated that it possesses high anodic stability, a requirement for 4V-class lithium-metal batteries. rsc.org The addition of co-salts like Lithium hexafluorophosphate (B91526) (LiPF₆) has been shown to further enhance this anodic stability. researchgate.net

Table 2: Electrochemical Stability Window of this compound-Based Electrolytes
Electrolyte SystemAnodic Stability Limit (vs. Li/Li⁺)Primary Decomposition Reaction
2.5 m LiFSI in this compound (FSA)> 4.5 VOxidation of Solvent/Anion
2.5 m LiFSI + 0.2 m LiPF₆ in this compound (FSA)> 4.7 VOxidation of Solvent/Anion

Cyclic Voltammetry (CV) is a versatile electrochemical technique that provides insight into the thermodynamics and kinetics of redox reactions occurring at the electrode-electrolyte interface. edaq.com The potential is swept linearly to a set vertex potential and then reversed back to the initial potential, while the current is recorded. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the reversibility of reactions, reaction intermediates, and electron transfer kinetics. researchgate.net

In the context of this compound-based electrolytes, CV can be used to study the mechanism of lithium plating and stripping on the anode, a fundamental process in lithium-metal batteries. The separation between the anodic and cathodic peak potentials, along with the ratio of their peak currents, indicates the degree of reversibility of the redox process. A highly reversible system, desirable for rechargeable batteries, would show minimal peak separation. The performance of a full cell, such as a Li||NMC622 cell, over many charge-discharge cycles provides a practical demonstration of the outcomes of the underlying electrochemical reaction mechanisms. The high capacity retention and stable Coulombic efficiency observed in cells using a this compound-based electrolyte indicate that the involved electrochemical reactions are highly efficient and reversible over cycling. rsc.org

Table 3: Cycling Performance of Li||NMC622 Cell with this compound-Based Electrolyte
Cycle NumberDischarge Capacity (mAh g⁻¹)Coulombic Efficiency (%)
1~175~91.0
50~168~99.5
100~163~99.7
200~156~99.8

Thermal Analysis Techniques

Thermal analysis techniques are critical for assessing the safety and operational temperature range of chemical compounds and electrolyte systems. ctherm.com

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ctherm.com DSC is used to detect and quantify thermal transitions in a material, such as melting, crystallization, and glass transitions (Tg). researchgate.net For an electrolyte, a low glass transition temperature and a wide liquid range are desirable for good low-temperature performance. The absence of crystallization or melting peaks over the battery's operating range indicates that the electrolyte remains in a stable liquid phase. researchgate.net DSC analysis of electrolytes helps to establish their viable operating temperature window.

Table 4: Representative DSC Data for a Lithium Battery Electrolyte
Thermal EventTemperature (°C)Description
Glass Transition (Tg)-95Transition from a brittle, glassy state to a more rubbery, amorphous state.
Crystallization (Tc)-50Exothermic event indicating the formation of crystalline structures from the amorphous phase upon heating.
Melting (Tm)-5Endothermic event corresponding to the transition from a solid to a liquid phase.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.com This technique is primarily used to determine the thermal stability of materials and to study their decomposition behavior. tainstruments.com For an electrolyte component like this compound, TGA identifies the temperature at which it begins to degrade or volatilize. High thermal stability is a critical safety requirement for battery electrolytes to prevent thermal runaway under abuse conditions. The TGA thermogram plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss is considered the point where thermal decomposition begins.

Table 5: Representative TGA Data for an Electrolyte Solvent
Temperature (°C)Mass Remaining (%)Observation
100100.0Stable, no mass loss.
15099.5Onset of decomposition/volatilization.
20085.0Significant mass loss due to decomposition.
2505.0Near-complete decomposition.

Surface Morphology and Microstructural Analysis

The performance and stability of batteries are intrinsically linked to the morphology of the electrode surfaces and the composition of the solid electrolyte interphase (SEI). Advanced analytical techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into these aspects at the micro and nano-scale. This section details the application of these techniques in the characterization of electrodes and SEI layers in the presence of this compound (DMSF).

Scanning Electron Microscopy (SEM) for Electrode Surfaces

Scanning Electron Microscopy is a pivotal technique for visualizing the surface topography of battery electrodes. In the context of this compound used as a component in the electrolyte, SEM is employed to study its effect on the morphology of the lithium metal anode during cycling.

Research has shown that the use of a "full fluorosulfonyl" (FFS) electrolyte, which contains this compound as the solvent and lithium bis(fluorosulfonyl)imide (LiFSI) as the salt, significantly influences the deposition of lithium on the anode. rsc.org After 10 cycles of lithium plating and stripping on a copper substrate at a current density of 0.5 mA cm⁻², SEM analysis reveals a notably different surface morphology compared to electrolytes based on fluoroethylene carbonate (FEC). rsc.org

Table 1: Comparative SEM Observations of Lithium Deposition

Electrolyte SystemLithium MorphologyKey Characteristics
FFS (with this compound) Large, flattened particlesDense, uniform, and non-dendritic deposition
FEC-based Needle-like, porous structuresHigh porosity, dendritic growth

This table summarizes the observed differences in lithium metal anode morphology after cycling with a this compound-based electrolyte versus a conventional fluoroethylene carbonate-based electrolyte, as revealed by SEM analysis. rsc.org

Transmission Electron Microscopy (TEM) for SEI Layer Structure

Transmission Electron Microscopy is an indispensable tool for the nanoscale characterization of the solid electrolyte interphase (SEI) layer, providing high-resolution imaging of its structure, thickness, and composition. The properties of the SEI are critical for the long-term stability and performance of lithium batteries.

While specific TEM studies detailing the structure of the SEI layer formed exclusively with this compound are not extensively available in the reviewed literature, the analysis of related fluorosulfonyl-containing electrolytes provides insight into the expected nature of the SEI. For electrolytes containing compounds with fluorosulfonyl groups, such as lithium bis(fluorosulfonyl)imide (LiFSI), TEM analysis, particularly cryogenic TEM (cryo-TEM), has been instrumental in revealing the SEI's nanostructure.

Generally, TEM analysis of the SEI layer involves the following:

High-Resolution Imaging: To visualize the atomic-scale structure of the SEI, distinguishing between amorphous and crystalline components.

Thickness Measurement: To determine the thickness of the SEI layer and its uniformity across the electrode surface.

Compositional Analysis: Often coupled with techniques like Electron Energy Loss Spectroscopy (EELS) or Energy-Dispersive X-ray Spectroscopy (EDS), TEM can provide elemental mapping of the SEI, identifying the distribution of key elements.

In studies of electrolytes containing fluorosulfonyl species, TEM has often revealed the formation of a thin, uniform, and robust SEI layer that is rich in inorganic components like lithium fluoride (LiF). These characteristics are believed to contribute to improved ionic conductivity and better passivation of the electrode surface, thereby enhancing battery performance. Future TEM investigations focusing specifically on this compound will be valuable in elucidating the precise structure and composition of the SEI it helps to form.

Q & A

Q. What are the established synthetic routes for dimethylsulfamoyl fluoride (DMSF), and how can reaction conditions be optimized for high purity?

DMSF is synthesized via nucleophilic substitution reactions, often involving dimethylamine and fluorosulfonyl precursors. A common method involves reacting dimethylsulfamoyl chloride with potassium fluoride (KF) under anhydrous conditions in solvents like acetonitrile or dimethylformamide (DMF) . Optimization includes:

  • Temperature control : Maintaining 0–5°C to minimize side reactions.
  • Purification : Reverse-phase column chromatography (C18, acetonitrile/water) yields >98% purity .
  • Safety : Use inert atmospheres to prevent hydrolysis, as DMSF is moisture-sensitive .

Q. Which analytical techniques are most reliable for characterizing DMSF and its derivatives?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular ions (e.g., m/z 127.14 for DMSF) and detects impurities .
  • HPLC : Retention times under QC-SMD-TFA05 conditions (e.g., 1.24–1.66 minutes) validate stability .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves structural isomers .

Q. What safety protocols are critical when handling DMSF in laboratory settings?

  • Ventilation : Use fume hoods due to volatile fluoride emissions .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact .
  • Storage : Anhydrous conditions at 2–8°C to avoid decomposition .

Advanced Research Questions

Q. How does DMSF influence solid electrolyte interphase (SEI) formation in potassium-ion batteries (KIBs), and what structural advantages does it offer?

DMSF’s fluorosulfonamide group mimics the FSA⁻ anion, promoting a LiF-rich SEI that enhances ionic conductivity and reduces electrode polarization. Key findings:

  • Graphite compatibility : DMSF in KPF6/KFSA electrolytes improves Coulombic efficiency (CE) by 15% compared to baseline .
  • Stability : Cells with DMSF retain 89% capacity after 200 cycles due to compact lithium deposition .
  • Mechanism : Fluorine radicals from DMSF decomposition passivate electrode surfaces, mitigating side reactions .

Q. What methodological challenges arise when using DMSF as a sulfamoylating agent in multi-step organic syntheses?

  • Competitive reactions : DMSF’s high reactivity with amines/alkanols requires precise stoichiometry to avoid over-sulfamoylation .
  • Byproduct management : Hydrofluoric acid (HF) generation necessitates scavengers like triethylamine .
  • Scale-up : Industrial processes use continuous-flow reactors to control exothermic reactions and improve yield (>95%) .

Q. How can researchers resolve contradictions in reported electrochemical performance of DMSF-based electrolytes?

Discrepancies in cycling stability and polarization often stem from:

  • Electrolyte composition : Co-solvents (e.g., DMSO) alter SEI chemistry; DMSF with 0.2 M LiPF6 suppresses dendritic growth .
  • Electrode compatibility : DMSF benefits graphite anodes but may degrade oxide cathodes without protective coatings .
  • Methodological standardization : Compare cells under identical conditions (e.g., 1C rate, 25°C) and validate via EIS (electrochemical impedance spectroscopy) .

Q. What role does DMSF play in synthesizing bioactive sulfamoyl derivatives, and how can selectivity be enhanced?

DMSF serves as a fluorosulfonylating agent for drug intermediates (e.g., piperidinyl sulfonamides in kinase inhibitors). Selectivity strategies include:

  • Protecting groups : Temporary blocking of reactive sites (e.g., Boc for amines) .
  • Catalysis : Lewis acids like ZnCl2 accelerate sulfamoylation at sterically hindered positions .
  • Solvent effects : Polar aprotic solvents (DMF, THF) favor nucleophilic attack over hydrolysis .

Methodological Recommendations

  • Data validation : Cross-reference LCMS/HPLC results with computational models (e.g., DFT for reaction pathways) .
  • Controlled experiments : Include blank trials without DMSF to isolate its electrochemical effects .
  • Interdisciplinary collaboration : Combine synthetic chemistry with battery engineering to optimize DMSF applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.